molecular formula CH8N4O4S B7790613 (diaminomethylideneamino)azanium;hydrogen sulfate

(diaminomethylideneamino)azanium;hydrogen sulfate

Cat. No.: B7790613
M. Wt: 172.17 g/mol
InChI Key: XLONNWGCEFSFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “(diaminomethylideneamino)azanium;hydrogen sulfate” is known as 4-(Carboxybutyl)triphenylphosphonium bromide. This compound is a phosphonium salt, which is characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. The compound is often used in various chemical and biological applications due to its unique properties.

Scientific Research Applications

4-(Carboxybutyl)triphenylphosphonium bromide is used in a variety of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.

    Biology: The compound is used in studies involving mitochondrial targeting due to its ability to accumulate in mitochondria.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxybutyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonium salt. The general reaction scheme is as follows: [ \text{Ph}_3\text{P} + \text{Br-(CH}_2\text{)}_4\text{COOH} \rightarrow \text{Ph}_3\text{P}^+\text{-(CH}_2\text{)}_4\text{COOH} \text{Br}^- ]

Industrial Production Methods

Industrial production of 4-(Carboxybutyl)triphenylphosphonium bromide involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Carboxybutyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonium salt to phosphine.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxides are commonly used.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Triphenylphosphine.

    Substitution: Various substituted phosphonium salts.

Mechanism of Action

The mechanism of action of 4-(Carboxybutyl)triphenylphosphonium bromide involves its ability to interact with biological membranes, particularly mitochondrial membranes. The positively charged phosphonium group allows the compound to accumulate in the negatively charged mitochondrial matrix. This property is exploited in drug delivery systems to target drugs to mitochondria, enhancing their efficacy and reducing side effects.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A precursor to many phosphonium salts, used in similar applications.

    Tetraphenylphosphonium chloride: Another phosphonium salt with similar properties.

    Methyltriphenylphosphonium bromide: A related compound used in organic synthesis.

Uniqueness

4-(Carboxybutyl)triphenylphosphonium bromide is unique due to its carboxybutyl group, which imparts additional functionality and allows for specific interactions with biological molecules. This makes it particularly useful in applications involving mitochondrial targeting and drug delivery.

Properties

IUPAC Name

(diaminomethylideneamino)azanium;hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6N4.H2O4S/c2-1(3)5-4;1-5(2,3)4/h4H2,(H4,2,3,5);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLONNWGCEFSFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N[NH3+])(N)N.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N[NH3+])(N)N.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH8N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(diaminomethylideneamino)azanium;hydrogen sulfate
Reactant of Route 2
(diaminomethylideneamino)azanium;hydrogen sulfate
Reactant of Route 3
(diaminomethylideneamino)azanium;hydrogen sulfate
Reactant of Route 4
(diaminomethylideneamino)azanium;hydrogen sulfate
Reactant of Route 5
(diaminomethylideneamino)azanium;hydrogen sulfate
Reactant of Route 6
(diaminomethylideneamino)azanium;hydrogen sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.